3-Methyltridecane

Gas Chromatography Isomer Resolution Kováts Retention Index

3-Methyltridecane (CAS 6418-41-3) is a C14 branched alkane (C₁₄H₃₀, MW 198.39) with a single methyl substituent at the third carbon of the tridecane backbone. It belongs to the class of saturated branched hydrocarbons and is also known as anteisotetradecane.

Molecular Formula C14H30
Molecular Weight 198.39 g/mol
CAS No. 6418-41-3
Cat. No. B3055358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyltridecane
CAS6418-41-3
Molecular FormulaC14H30
Molecular Weight198.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)CC
InChIInChI=1S/C14H30/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h14H,4-13H2,1-3H3
InChIKeyNLHRRMKILFRDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyltridecane (CAS 6418-41-3): A Branched C14 Alkane for Specialized Semiochemical and Analytical Reference Applications


3-Methyltridecane (CAS 6418-41-3) is a C14 branched alkane (C₁₄H₃₀, MW 198.39) with a single methyl substituent at the third carbon of the tridecane backbone [1]. It belongs to the class of saturated branched hydrocarbons and is also known as anteisotetradecane. Physicochemical properties include a boiling point of 248.4 °C, a melting point of −37.5 °C, and a relative density (d²⁰₄) of 0.7649 [2]. This compound is not merely a generic hydrocarbon solvent; its specific branching pattern confers distinct gas-chromatographic retention, semiochemical function, and biogenic origin that differentiate it sharply from linear tetradecane, other methyltridecane positional isomers, and the n-alkane homolog series.

Why Generic Substitution Fails for 3-Methyltridecane: The Measurable Consequences of Methyl Branch Position


Methyltridecane positional isomers (2-, 3-, 4-, 5-methyl, etc.) share the identical molecular formula and nominal mass, making them indistinguishable by many bulk analytical detectors [1]. However, the position of the methyl branch dictates the molecule's three-dimensional shape, polarizability, and interaction with stationary phases, biological receptors, and crystalline lattices. This means 3-Methyltridecane cannot be substituted with 2-Methyltridecane or 4-Methyltridecane in any application where gas-chromatographic retention time, low-temperature phase behavior, insect semiochemical communication, or biomarker specificity is critical. The quantitative evidence below establishes exactly how large these differences are and why they are scientifically and operationally decisive [2].

Quantitative Differentiation Evidence for 3-Methyltridecane Against Closest Analogs


Kováts Retention Index Separation: 3-Methyltridecane vs. 2-Methyl- and 4-Methyltridecane on Non-Polar Columns

On the same non-polar stationary phase (Apiezon L), 3-Methyltridecane elutes with a Kováts retention index (KRI) of 1370, which is 15 units higher than the 4-Methyltridecane isomer (KRI = 1355) [1][2]. Across multiple non-polar columns (HP-5 MS, PDMS, DB-5, Squalane), the KRI of 3-Methyltridecane consistently falls within 1370–1375 [1]. The 2-Methyl isomer, measured on DB-5, has a lower KRI of 1365 [3]. This systematic variation of 5–15 KRI units between positional isomers is analytically significant and permits unambiguous identification even in complex hydrocarbon mixtures where mass spectra are nearly identical.

Gas Chromatography Isomer Resolution Kováts Retention Index Petroleum Biomarker Analysis

Melting Point Depression: 3-Methyltridecane Exhibits a ~11–16 °C Lower Melting Point Than 2-Methyltridecane

The melting point of 3-Methyltridecane is −37.5 °C, compared to −26.5 °C for 2-Methyltridecane and an estimated −23.5 °C for 4-Methyltridecane [1][2][3]. This represents an 11.0 °C depression relative to the 2-methyl isomer and ~14 °C relative to the 4-methyl isomer. The magnitude of this difference is substantial for structural isomers of identical molecular weight (198.39 g/mol) and arises from the disruption of crystal packing efficiency when the methyl branch is positioned farther from the chain terminus. For comparison, linear n-tetradecane melts at +5.9 °C, meaning 3-Methyltridecane remains liquid over a >43 °C wider low-temperature window.

Thermophysical Properties Low-Temperature Fluids Phase Behavior Structure-Property Relationship

Species-Specific Semiochemical Role: 3-Methyltridecane as a Major Dufour Gland Component Unique to Cataglyphis viaticus Ants

In a comparative GC-MS analysis of Dufour gland secretions across the Cataglyphis bicolor species group, 3-Methyltridecane was identified as a major component exclusively in the gland of C. viaticus, co-occurring with tridecane as the dominant n-alkane [1]. In contrast, all other examined species in the group (C. bicolor, C. savignyi, C. diehlii) utilized pentadecane as their major n-alkane, and C. diehlii showed branched alkanes almost completely absent [1]. This chemotaxonomic specificity means 3-Methyltridecane serves as a chemical phylogenetic marker for C. viaticus within this genus. Meanwhile, the positional isomer 4-Methyltridecane functions in an entirely different ecological context—as a host-location kairomone for the parasitoid wasp Trybliographa rapae, released by Delia radicum (cabbage root fly) larvae .

Chemical Ecology Semiochemistry Ant Chemotaxonomy Dufour Gland Species Identification

Analytical Reference Standard Grade: 3-Methyltridecane as a Pharmacopeial Traceability Standard for API Undecane

3-Methyltridecane is commercially offered as a fully characterized reference standard specifically for API Undecane, compliant with regulatory guidelines including USP and EP, and intended for analytical method development (AMD), analytical method validation (AMV), and quality control (QC) during drug formulation development . This represents a distinct, regulated application niche not documented for 2-Methyltridecane or 4-Methyltridecane in the same pharmacopeial context. The standard-grade material provides certified purity and full traceability documentation required by GMP/GLP laboratories for impurity profiling and stability studies of undecane-containing pharmaceutical preparations.

Pharmaceutical Analysis Reference Standard Method Validation Quality Control API Impurity Profiling

Boiling Point and Density Differentiation Among C14 Branched Alkane Isomers

3-Methyltridecane has a reported boiling point of 248.4 °C (at 760 mmHg) and a relative density d²⁰₄ of 0.7649 [1]. By comparison, 2-Methyltridecane boils at 247.9 °C with a density of 0.7604, while 4-Methyltridecane has an estimated boiling point of ~246.6 °C with a density of ~0.7790 [2][3]. Although the boiling point differences are modest (ΔT_b = +0.5 to +1.8 °C), the density differences are more pronounced: 3-Methyltridecane is ~0.6% denser than the 2-methyl isomer but ~1.8% less dense than the 4-methyl isomer. The Abraham solvation parameter model further distinguishes 3-Methyltridecane from 2-Methyltridecane by its L solute descriptor (7.539 vs. 7.577 on the log L scale for a calculated value closely matching experimental data), reflecting differences in cavity formation energy and dispersive interactions [4].

Distillation Isomer Separation Physical Properties Solvent Selection

Evidence-Backed Application Scenarios Where 3-Methyltridecane Outperforms Substitutes


GC-MS Isomer Identification in Complex Hydrocarbon Mixtures (Petroleum Geochemistry and Environmental Forensics)

When analyzing petroleum, sediment, or environmental samples containing overlapping C14 branched alkanes, the KRI of 3-Methyltridecane (1370–1375 on non-polar columns) provides unambiguous chromatographic resolution from 2-Methyltridecane (KRI 1365) and 4-Methyltridecane (KRI 1355) [1][2]. Procurement of a high-purity 3-Methyltridecane reference standard enables laboratories to spike samples for co-injection confirmation and build accurate retention index libraries—an essential practice in petroleum biomarker studies where isomer ratios inform thermal maturity and source-rock correlations.

Ant Chemotaxonomy and Semiochemical Research on the Cataglyphis Genus

Researchers studying the chemical ecology or phylogenetics of desert ants in the Cataglyphis bicolor group require authentic 3-Methyltridecane to prepare synthetic blends mimicking the Dufour gland secretion of C. viaticus [1]. No alternative methyltridecane isomer can substitute for this purpose, as 3-Methyltridecane is the characteristic branched alkane that distinguishes C. viaticus from its congeners (which use pentadecane as their major n-alkane). Behavioral bioassays testing nestmate recognition, species discrimination, or gland function are contingent upon using the correct isomer.

Pharmaceutical Analytical Method Validation and Impurity Profiling for Undecane-Containing APIs

GMP/GLP pharmaceutical laboratories performing method development, validation, or quality control for drug products containing undecane require a certified reference standard with full traceability documentation. 3-Methyltridecane is specified as the reference standard for API Undecane and is compliant with USP and EP regulatory guidelines [1]. Substituting a non-certified isomer would invalidate the analytical method under regulatory audit, as the impurity profile, retention time, and detector response of positional isomers differ measurably.

Low-Temperature Specialty Fluid Formulation Requiring Liquid-Phase Operation Below −25 °C

3-Methyltridecane remains liquid down to −37.5 °C, whereas the 2-Methyltridecane isomer solidifies at −26.5 °C and 4-Methyltridecane at approximately −23.5 °C [1][2]. For applications such as low-temperature hydraulic fluids, heat-transfer media, or cryogenic lubricants where the operational temperature floor is between −25 °C and −37 °C, 3-Methyltridecane is the only C14 methyl-branched isomer that remains fully liquid, providing an 11 °C wider operational window than the 2-methyl isomer.

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